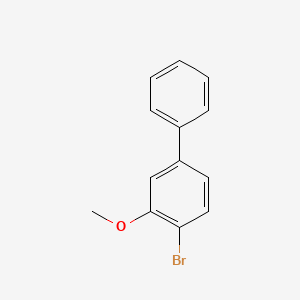

4-Bromo-3-methoxy-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11BrO |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

1-bromo-2-methoxy-4-phenylbenzene |

InChI |

InChI=1S/C13H11BrO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

JGCLOCMUWGHSLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 3 Methoxy 1,1 Biphenyl and Its Analogues

Strategic Retrosynthesis and Precursor Design for 4-Bromo-3-methoxy-1,1'-biphenyl

The retrosynthetic analysis of this compound reveals several possible disconnections of the central carbon-carbon single bond linking the two aryl rings. A common strategy involves the formation of this bond via a cross-coupling reaction. This approach necessitates the design and synthesis of two key precursors: an aryl halide and an organometallic reagent or a second aryl halide.

For the synthesis of this compound, a logical retrosynthetic disconnection points to precursors such as a substituted bromobenzene (B47551) derivative and a phenyl-containing organometallic species. For instance, one could envision coupling a 1,4-dibromo-2-methoxybenzene with a phenyl organometallic reagent or coupling 4-bromo-3-methoxyphenylboronic acid with bromobenzene. The choice of precursors is dictated by the desired coupling methodology and the commercial availability or ease of synthesis of the starting materials.

A plausible synthetic route could start from the bromination of 3-methoxybenzoic acid to yield 4-bromo-3-methoxybenzoic acid, which can then be converted to the corresponding ester. google.com Alternatively, commercially available 4-bromo-2-nitrotoluene (B1266186) can be transformed through a series of functional group manipulations to arrive at a suitable precursor. The design of the precursor also needs to consider the potential for side reactions and the regioselectivity of the subsequent coupling step.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. researchgate.netacs.org Palladium- and nickel-based catalysts are most commonly employed for these transformations. wikipedia.org

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-based reagents. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate. libretexts.org

For the synthesis of this compound, this could involve the reaction of 4-bromo-3-methoxyphenylboronic acid with bromobenzene or, conversely, the coupling of a phenylboronic acid with a dibromomethoxybenzene derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov For instance, the synthesis of 4'-methoxy-4-acetylbiphenyl, an analogue, has been achieved with an 84% yield by coupling 4-methoxy-bromobenzene with 4-acetylphenyl boronic acid. The development of highly active catalyst systems, such as those based on bulky, electron-rich phosphine (B1218219) ligands, has expanded the scope of the Suzuki-Miyaura coupling to include less reactive aryl chlorides. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl (B1667301) Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | n-Butylboronic ester | t-Bu3P–Pd-G3 | 4-n-Butyltoluene | 55% | nih.gov |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | Substituted anilines | Good to excellent | nih.gov |

| 4-Methoxy-bromobenzene | 4-Acetylphenyl boronic acid | Not specified | 4'-Methoxy-4-acetylbiphenyl | 84% | |

| Aryl chlorides | Styrene (B11656) and acrylic acid derivatives | Pd/P(t-Bu)3 | Coupled products | >50% | nih.gov |

Other important cross-coupling reactions for biphenyl synthesis include the Negishi, Kumada, and Stille couplings. researchgate.net

The Negishi coupling utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high reactivity and selectivity under mild conditions, often providing a facile and high-yield alternative to Suzuki coupling. acs.orgacs.org It is particularly useful for the formation of C-C bonds between complex synthetic intermediates and is compatible with a wide range of functional groups. wikipedia.orgnih.gov

The Kumada coupling , one of the earliest catalytic cross-coupling methods, employs a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is economically advantageous for the synthesis of unsymmetrical biaryls. organic-chemistry.org However, its scope can be limited by the reactivity of the Grignard reagent towards certain functional groups. organic-chemistry.org

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. nih.gov However, the toxicity of the tin reagents is a significant drawback. wikipedia.org

Table 2: Comparison of Negishi, Kumada, and Stille Couplings

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Negishi | Organozinc | Palladium or Nickel | Mild conditions, high yield, good functional group tolerance. wikipedia.orgacs.org |

| Kumada | Grignard (Organomagnesium) | Palladium or Nickel | Economical for unsymmetrical biaryls, uses readily available Grignard reagents. organic-chemistry.org |

| Stille | Organotin (Organostannane) | Palladium | Air and moisture stable organometallic reagents, wide functional group compatibility. wikipedia.orgnih.gov |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While not a direct method for biphenyl synthesis in the same manner as the previously mentioned couplings, it is a powerful tool for the arylation of olefins, which can be precursors to biphenyl derivatives. For example, a styryl derivative formed via a Heck reaction could potentially undergo further transformations to yield a biphenyl structure. The reaction is typically carried out in the presence of a base and a palladium catalyst, often with phosphine ligands. nih.gov Modern advancements have led to the development of highly active catalyst systems that can function at lower temperatures and with a broader range of substrates, including aryl chlorides. nih.gov

Ullmann Condensation and Related Coupling Strategies

The Ullmann condensation, a classical method for forming carbon-carbon and carbon-heteroatom bonds, involves the copper-promoted coupling of aryl halides. wikipedia.orgbyjus.com The traditional Ullmann reaction for biaryl synthesis requires harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgbyjus.com This method has been used for the synthesis of polychlorinated biphenyl derivatives, though yields can be lower compared to palladium-catalyzed methods like the Suzuki coupling. nih.gov

Modern modifications of the Ullmann reaction have led to the development of catalytic systems that operate under milder conditions. mdpi.com These often involve the use of soluble copper catalysts supported by ligands. wikipedia.org The Ullmann-type reactions are comparable to the Buchwald-Hartwig amination and etherification reactions but generally require higher temperatures. wikipedia.org

Direct Arylation and Functionalization Routes to Substituted Biphenyls

Direct arylation represents a more atom-economical approach to the synthesis of biaryls, as it avoids the pre-functionalization required for traditional cross-coupling reactions. researchgate.netrsc.org This method involves the direct C-H activation of an arene and its subsequent coupling with an aryl halide. Significant progress has been made in developing catalyst systems that can achieve both intramolecular and intermolecular direct arylation. researchgate.netrsc.org Palladium catalysts are commonly employed for this transformation. researchgate.net

For the synthesis of substituted biphenyls like this compound, a direct arylation approach could potentially involve the coupling of 1-bromo-2-methoxybenzene with benzene. However, controlling the regioselectivity of such reactions can be challenging. Recent research has focused on developing catalyst systems that allow for the direct arylation of a variety of arenes, including those with electron-donating and electron-withdrawing groups. beilstein-journals.org

Another functionalization route is the ortho-C–H methoxylation of aryl halides, which provides a streamlined synthesis of complex methyl aryl ethers. nih.gov This strategy, followed by another cross-coupling reaction, could offer an alternative pathway to polysubstituted biphenyls.

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of complex molecules like this compound. Sustainable synthesis routes aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For biaryl compounds, this often involves a transition from classical stoichiometric reactions to more elegant and efficient catalytic methods.

The primary strategy for constructing the biphenyl scaffold of this compound in a sustainable manner is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org This reaction has become a cornerstone of modern organic synthesis due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of its reagents. rsc.orgbohrium.com

Green advancements in the synthesis of biphenyl analogues focus on several key areas:

Aqueous Reaction Media: A significant green innovation is the replacement of volatile and often toxic organic solvents with water. researchgate.net Research has demonstrated the successful synthesis of various biphenyl derivatives in aqueous media. researchgate.net For the synthesis of this compound, this would involve the coupling of either 2-bromo-1-methoxy-4-phenylbenzene with a boronic acid or, more commonly, 4-bromo-3-methoxyphenylboronic acid with bromobenzene in the presence of a water-soluble palladium catalyst. The use of water as a solvent not only enhances safety and reduces environmental impact but can also, in some cases, accelerate the reaction rate.

Solventless Reactions: An even more advanced green approach is the use of solventless, or solid-state, reaction conditions. flinders.edu.auresearchgate.net By grinding the reactants together, sometimes with a catalytic amount of a reagent, the need for any solvent is eliminated. This dramatically reduces waste and simplifies the purification process. While specific applications for this compound are not extensively documented, the methodology has been successfully applied to the synthesis of other substituted biphenyls and related structures, indicating its potential applicability. researchgate.net

Atom Economy: The choice of reactants and reaction pathways is crucial for maximizing atom economy—the measure of how many atoms from the starting materials are incorporated into the final desired product. Cross-coupling reactions like the Suzuki-Miyaura are inherently more atom-economical than older methods like the Wurtz-Fittig or Ullmann reactions, which often generate significant stoichiometric byproducts. rsc.org The selective monobromination of precursors is also a key consideration to avoid the formation of undesired polybrominated byproducts, thus improving atom economy and simplifying purification. google.com

The table below summarizes representative conditions from green catalytic approaches applicable to the synthesis of biphenyls, illustrating the principles discussed.

Table 1: Representative Green Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Catalyst System | Base | Solvent | Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Water-soluble fullerene-supported PdCl₂ | K₂CO₃ | Water | 4 | 0.01 - 0.05 | >90 | researchgate.net |

| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | Not Specified | 0.1 | High | researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be achieved in a more sustainable, efficient, and environmentally responsible manner, aligning with the modern demands of chemical manufacturing.

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation and Mechanistic Insight

X-ray Diffraction Analysis of Crystalline 4-Bromo-3-methoxy-1,1'-biphenyl and its Derivatives

Single Crystal X-ray Diffraction for Absolute Configuration and Torsional Angles

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise molecular structure of a compound, including bond lengths, bond angles, and torsional angles, which collectively define its conformation. chemspider.com The ability to grow a suitable single crystal is a prerequisite for this analysis. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

In the molecular structure of this derivative, the dihedral angle between the two aromatic rings of the biphenyl (B1667301) moiety is a key parameter. mdpi.com This angle, also known as the torsional or twist angle, describes the degree of rotation around the central C-C single bond connecting the two phenyl rings. For 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the aromatic rings within the biphenyl unit is reported to be 24.57 (4)°. mdpi.com This non-planar arrangement is a common feature in many biphenyl derivatives and is influenced by the steric and electronic effects of the substituents on the rings.

Furthermore, the study also determined the torsional angle of the ester group that links the biphenyl moiety to the 4-bromo-2-chlorophenyl group, which was found to be -166.6 (2)°. mdpi.com The dihedral angles between the 4-bromo-2-chlorophenyl ring and the two rings of the biphenyl moiety are 80.59 (2)° and 75.42 (2)°, respectively. mdpi.com These values underscore the complex three-dimensional arrangement of the molecule.

| Compound | Parameter | Value |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Dihedral angle between biphenyl rings | 24.57 (4)° |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Torsion angle of the ester group | -166.6 (2)° |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Dihedral angle (bromo-chlorophenyl and adjacent biphenyl ring) | 80.59 (2)° |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Dihedral angle (bromo-chlorophenyl and distant biphenyl ring) | 75.42 (2)° |

Powder X-ray Diffraction for Polymorphism and Solid-State Characteristics

Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used to characterize the solid-state properties of a material. wikipedia.org Unlike SCXRD, which requires a single crystal, PXRD is performed on a polycrystalline sample, which is a bulk material composed of a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

A primary application of PXRD in the study of organic compounds like this compound is the identification and characterization of polymorphs. rigaku.com Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.net These different crystalline forms are called polymorphs, and each polymorph will produce a unique PXRD pattern.

Therefore, by comparing the PXRD pattern of a sample of this compound to a reference pattern or to patterns of other known polymorphs, one can identify the specific crystalline form present. rigaku.com The appearance of new peaks, the disappearance of existing peaks, or shifts in peak positions in the PXRD pattern can indicate the presence of a different polymorph or a phase transformation. researchgate.net

In addition to identifying polymorphism, PXRD can provide other valuable information about the solid-state characteristics of the material. The sharpness and intensity of the diffraction peaks can give an indication of the degree of crystallinity of the sample. wikipedia.org Broad peaks are often associated with amorphous (non-crystalline) material or very small crystallite size, while sharp, well-defined peaks are indicative of a highly crystalline material.

While specific PXRD data for this compound is not available in the reviewed literature, the principles of the technique remain applicable. If different synthetic or crystallization conditions were to yield different solid forms of this compound, PXRD would be a critical tool for their differentiation and characterization. The analysis of the PXRD data would be essential for ensuring the consistency and quality of the solid form of the material, which is of particular importance in materials science and pharmaceutical development.

Computational and Theoretical Chemistry of 4 Bromo 3 Methoxy 1,1 Biphenyl

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of 4-Bromo-3-methoxy-1,1'-biphenyl. These calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

The electronic properties of substituted biphenyls are highly dependent on the nature and position of the substituents. sigmaaldrich.com In this compound, the bromine atom acts as an electron-withdrawing group through induction and a weak resonance donor, while the methoxy (B1213986) group is a strong resonance donor. These competing effects influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Illustrative Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO-2 | -8.50 | Deeper lying occupied orbital |

| HOMO-1 | -7.20 | Occupied orbital below HOMO |

| HOMO | -6.10 | Highest Occupied Molecular Orbital |

| LUMO | -1.50 | Lowest Unoccupied Molecular Orbital |

| LUMO+1 | -0.80 | Unoccupied orbital above LUMO |

| LUMO+2 | -0.20 | Higher lying unoccupied orbital |

Note: These values are illustrative and based on general trends for substituted biphenyls calculated using DFT methods.

The distribution of these orbitals is also informative. The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would be the methoxy-substituted phenyl ring. Conversely, the LUMO may have significant contributions from the bromo-substituted phenyl ring.

Conformational Analysis and Potential Energy Surfaces, Including Torsional Barriers

The conformation of biphenyl (B1667301) and its derivatives is characterized by the torsional or dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens, biphenyl is not planar in the gas phase, adopting a twisted conformation. rsc.org The presence of substituents significantly influences the preferred conformation and the energy barriers to rotation around the central C-C bond.

For this compound, the substituents are in the meta and para positions, which results in less steric hindrance compared to ortho-substituted biphenyls. Consequently, the torsional barrier is expected to be relatively low. Conformational analysis using computational methods can map the potential energy surface as a function of the dihedral angle, revealing the most stable conformations and the transition states for rotation.

The potential energy surface for biphenyls typically shows energy minima for twisted conformations and maxima for planar and perpendicular conformations. rsc.org The planar conformation is destabilized by steric repulsion between the ortho hydrogens, while the perpendicular conformation disrupts the π-conjugation between the rings. For this compound, the balance between these effects will determine the exact dihedral angle of the most stable conformer.

Table 2: Illustrative Torsional Barriers for this compound

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Planar Transition State | 0 | 2.5 |

| Twisted Minimum | ~40 | 0 |

| Perpendicular Transition State | 90 | 2.0 |

Note: These values are illustrative and based on typical values for similarly substituted biphenyls. The actual values may vary.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique to study the behavior of molecules in a condensed phase, such as in a solvent. researchgate.net For this compound, MD simulations can provide insights into its conformational dynamics in solution and the nature of its interactions with solvent molecules and other solute molecules.

In solution, the torsional flexibility of the biphenyl core will be influenced by the surrounding solvent molecules. MD simulations can track the fluctuations of the dihedral angle over time, providing a more realistic picture of the molecule's conformational landscape than static gas-phase calculations.

Furthermore, MD simulations can reveal key intermolecular interactions. The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms. The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor. These interactions will play a crucial role in the solvation of the molecule and its potential to form aggregates or interact with biological macromolecules. The simulations can quantify these interactions by calculating radial distribution functions and analyzing the hydrogen bonding and halogen bonding patterns.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. The accuracy of these predictions has significantly improved with modern DFT functionals and basis sets. By comparing the predicted spectrum with an experimental one, one can confirm the molecular structure and the accuracy of the computational method.

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be assigned to the peaks observed in an experimental IR spectrum. This comparison helps in the structural elucidation and provides confidence in the computed geometry and force field.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Compound (4-bromo-4'-methoxy-1,1'-biphenyl)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (δ, ppm) - C-Br | ~120 | ~121 |

| ¹³C NMR (δ, ppm) - C-OMe | ~160 | ~159 |

| IR (cm⁻¹) - C-Br stretch | ~650 | ~655 |

| IR (cm⁻¹) - C-O stretch | ~1250 | ~1245 |

Reactivity Descriptors and Mechanistic Insights from Theoretical Models

DFT-based reactivity descriptors are valuable for predicting the reactive sites of a molecule and for gaining insights into reaction mechanisms. researchgate.net These descriptors are derived from the changes in energy upon the addition or removal of an electron.

Key reactivity descriptors include the Fukui function, which indicates the propensity of a site to undergo nucleophilic or electrophilic attack. The local softness and electrophilicity index also provide information about the reactivity of different parts of the molecule. For this compound, these descriptors can predict which carbon atoms on the phenyl rings are most susceptible to attack by electrophiles or nucleophiles.

Table 4: Illustrative Reactivity Descriptors for this compound

| Atomic Site | Fukui Function (f⁻) for Electrophilic Attack | Fukui Function (f⁺) for Nucleophilic Attack |

| C-2 (ortho to OMe) | High | Low |

| C-4 (para to OMe) | High | Low |

| C-2' (ortho to Br) | Moderate | Moderate |

| C-4' (para to Br) | Moderate | High |

Note: These are qualitative predictions based on the known electronic effects of the substituents. Higher values indicate greater reactivity for the specified type of attack.

These theoretical insights are crucial for designing synthetic routes and for understanding the potential biological activity of this compound, as they can predict how the molecule will interact with other chemical species.

Reactivity and Chemical Transformations of 4 Bromo 3 Methoxy 1,1 Biphenyl

Palladium-Catalyzed Functionalization Reactions Involving 4-Bromo-3-methoxy-1,1'-biphenyl as a Substrate

Palladium-catalyzed reactions are among the most powerful tools for carbon-carbon and carbon-heteroatom bond formation, and this compound is an excellent substrate for such transformations. The primary site of reactivity is the aryl bromide moiety, which readily participates in oxidative addition to a palladium(0) center, initiating a catalytic cycle.

The carbon-bromine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at the C4-position of the methoxy-substituted ring.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester. The reaction is catalyzed by a palladium complex and requires a base. For substrates like this compound, a variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, can be employed. gre.ac.ukrsc.org The reaction of related aryl bromides, such as 4-bromoanisole (B123540), with phenylboronic acid proceeds efficiently to yield the corresponding biphenyl (B1667301) product. google.comresearchgate.net This indicates that this compound would readily couple with various aryl, heteroaryl, or alkenyl boronic acids to generate a diverse library of poly-aryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond at the vinylic position. organic-chemistry.orgmdpi.com This transformation is typically catalyzed by a palladium(0) species in the presence of a base, such as triethylamine. thieme-connect.de The reaction of deactivated bromides like 4-bromoanisole with alkenes such as styrene (B11656) has been shown to proceed effectively, suggesting that this compound would undergo similar vinylation reactions. arkat-usa.org This provides a direct route to stilbene-like derivatives and other unsaturated compounds.

Below is a table summarizing typical conditions for these cross-coupling reactions based on analogous substrates.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, NaOH | Toluene, Dioxane, H₂O/EtOH |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Palladacycles | Et₃N, NaHCO₃ | DMF, Acetonitrile |

While substitution at the bromine position is the most common transformation, direct functionalization of the C-H bonds on the biphenyl core represents a more atom-economical approach to diversification. These reactions are typically catalyzed by transition metals like palladium or rhodium. The regioselectivity of C-H activation is governed by the electronic and steric properties of the substituents on the aromatic rings.

In this compound, the methoxy-substituted ring is more electron-rich and thus more susceptible to C-H activation compared to the unsubstituted phenyl ring. The methoxy (B1213986) group itself can act as a directing group, favoring functionalization at its ortho positions (C2 and C6). However, direct arylation reactions often require specific directing groups to achieve high regioselectivity, and competition between different C-H bonds can lead to mixtures of products. Strategies like the Catellani reaction, which combines a palladium/norbornene catalytic system, could potentially enable functionalization at positions distal to the primary reactive site. nih.gov

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) provides a classical route to functionalize the aromatic rings of this compound. The outcome of these reactions is determined by the directing effects of the existing substituents: the methoxy group, the bromine atom, and the phenyl group.

Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing.

Bromo Group (-Br): Deactivating but ortho, para-directing.

Phenyl Group (-C₆H₅): Weakly activating and ortho, para-directing.

On the first ring, the C3-methoxy and C4-bromo groups exert competing influences. The powerful activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. The para position is blocked by the bromine. The C2 position is ortho to the methoxy and meta to the bromine. The C6 position is ortho to the methoxy and ortho to the bromine. The C5 position is meta to the methoxy and ortho to the bromine. Therefore, substitution is most likely to occur at the C2 and C6 positions, which are activated by the methoxy group.

On the second (unsubstituted) phenyl ring, the biphenyl system as a whole directs incoming electrophiles to the ortho (C2', C6') and para (C4') positions. youtube.com Since this ring is less activated than the methoxy-substituted ring, reactions can often be controlled to occur selectively on the more reactive ring under mild conditions. Forcing conditions might lead to polysubstitution.

Common EAS reactions applicable to this substrate include:

Nitration: (HNO₃/H₂SO₄) to introduce a nitro group.

Halogenation: (e.g., Br₂/FeBr₃) to add another halogen atom. libretexts.org

Friedel-Crafts Acylation: (RCOCl/AlCl₃) to introduce an acyl group.

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, bromide). libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

This compound lacks such strong activating groups. The methoxy group is electron-donating, and the phenyl group is only weakly activating. Consequently, the direct displacement of the bromide by a nucleophile via the classical SₙAr addition-elimination mechanism is generally unfavorable and requires harsh reaction conditions. libretexts.org While some modern, copper-catalyzed methods can facilitate nucleophilic substitution on unactivated aryl halides, the reactivity of this specific substrate under such conditions is not widely reported.

Directed Ortho-Metalation and Lithiation Strategies for Further Derivatization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho position. semanticscholar.orgresearchgate.net

The methoxy group in this compound can serve as a moderate DMG. wikipedia.org Treatment with an alkyllithium reagent at low temperature would lead to the formation of an aryllithium intermediate primarily at the C2 position, which is ortho to the methoxy group. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups with high regioselectivity. uwindsor.caharvard.edu

Table of Potential Derivatizations via Directed Ortho-Metalation:

| Electrophile | Reagent(s) | Introduced Functional Group |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl (-CH(OH)R) |

| Iodine | I₂ | Iodo (-I) |

| Alkyl Halides | RX | Alkyl (-R) |

| Boronic Esters | B(OR)₃ | Boronic Ester (-B(OR)₂) |

This strategy provides a reliable method for synthesizing 2-substituted derivatives, which are not easily accessible through other means.

Diversification Strategies for Expanding the Chemical Space of this compound Derivatives

The various reactive handles on the this compound scaffold can be exploited in sequential or combinatorial fashion to generate a vast chemical space of derivatives. These strategies are fundamental in drug discovery and materials science for structure-activity relationship (SAR) studies.

Sequential Functionalization: A common strategy involves a multi-step sequence where the product of one reaction becomes the substrate for the next.

Step 1 (Cross-Coupling): A Suzuki or Heck reaction at the C4-bromo position to introduce a new aryl or vinyl group.

Step 2 (Electrophilic Substitution): An electrophilic substitution reaction (e.g., nitration) on either the newly introduced ring or the original methoxy-biphenyl core.

Step 3 (Reduction/Further Transformation): Reduction of the nitro group to an amine, followed by further derivatization (e.g., amide formation).

Orthogonal Functionalization using DoM: Directed ortho-metalation can be combined with cross-coupling to achieve functionalization at three distinct points of the molecule.

Step 1 (DoM): Lithiation at C2 followed by quenching with an electrophile, for instance, iodine, to yield 4-bromo-2-iodo-3-methoxy-1,1'-biphenyl.

Step 2 (Selective Cross-Coupling): The C-I bond is more reactive than the C-Br bond in palladium-catalyzed couplings. A Suzuki reaction can be performed selectively at the C2 position.

Step 3 (Second Cross-Coupling): A subsequent Suzuki or other coupling reaction can then be carried out at the C4-bromo position.

These diversification strategies allow for the systematic modification of the biphenyl scaffold, enabling the fine-tuning of its electronic, steric, and physicochemical properties for various applications.

Potential Applications and Research Avenues Non Clinical Focus

4-Bromo-3-methoxy-1,1'-biphenyl as a Versatile Building Block in Organic Synthesis

The presence of both a bromine atom and a methoxy (B1213986) group on the biphenyl (B1667301) framework makes this compound a highly adaptable intermediate in organic synthesis. The bromine atom is particularly amenable to a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon bonds. rsc.org This reactivity allows for the strategic extension of the biphenyl structure, enabling the construction of more elaborate molecular architectures. The methoxy group, on the other hand, can influence the electronic properties of the molecule and can be a precursor for a hydroxyl group, which can then be used for further functionalization.

The biphenyl unit is a common structural motif in the design of liquid crystals and organic semiconductors due to its rigidity and ability to promote anisotropic properties. rsc.orgnih.gov Functionalized biphenyls are key components in many liquid crystalline materials, where the length and rigidity of the molecule, along with the presence of polar or polarizable groups, dictate the mesophase behavior. nih.govmdpi.com The structure of this compound allows for its incorporation into larger, more complex molecules that could exhibit liquid crystalline properties. For instance, the bromo group can be substituted to introduce long alkyl or alkoxy chains, or other mesogenic units, which are known to induce liquid crystallinity.

In the realm of organic semiconductors, the biphenyl core can serve as a part of the conjugated backbone of a material. nih.govacs.org The performance of organic semiconductors is highly dependent on the molecular packing and electronic coupling between molecules, which are influenced by the substituents on the aromatic core. youtube.com By using this compound as a starting material, researchers can synthesize a variety of derivatives with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgresearchgate.net The methoxy group can act as a weak electron-donating group, influencing the HOMO and LUMO energy levels of the resulting material. youtube.com

Table 1: Examples of Biphenyl Derivatives in Advanced Organic Materials

| Compound Class | Application | Role of Biphenyl Moiety |

| Cyanobiphenyls | Liquid Crystal Displays | Core mesogenic unit |

| Alkyl-substituted biphenyls | Liquid Crystals | Enhance mesophase stability |

| Carbazole-biphenyl derivatives | Organic Light-Emitting Diodes (OLEDs) | Host material for phosphorescent emitters |

| Biphenyl-based polymers | Organic Photovoltaics (OPVs) | Component of the conjugated backbone |

The reactivity of the bromo substituent in this compound makes it an ideal intermediate for the synthesis of more complex organic molecules, including natural products and their analogues. rsc.org The biphenyl structure itself is a key feature in many biologically active compounds. The ability to selectively functionalize the molecule at the bromine position allows for the controlled and convergent synthesis of intricate molecular targets. The methoxy group can also play a directing role in further electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups on the same aromatic ring.

Exploration of this compound in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. Biphenyl derivatives have been utilized as components of larger macrocyclic hosts or as guests in host-guest complexes. nih.govmdpi.com The rigid nature of the biphenyl unit can provide a pre-organized scaffold for the construction of receptors with specific binding cavities. The methoxy group of this compound can participate in hydrogen bonding or other non-covalent interactions, while the bromo group can be used to covalently link the biphenyl unit into a larger supramolecular assembly. nih.gov Research in this area could involve the synthesis of novel host molecules based on this biphenyl derivative for applications in molecular recognition, sensing, and separation technologies. researchgate.netacs.org

Role of this compound in Catalysis or Ligand Design

Biphenyl-based phosphine (B1218219) ligands are a crucial class of ligands in transition-metal catalysis, particularly in cross-coupling reactions. nih.govacs.orgmit.edu The biphenyl backbone provides steric bulk and can influence the electronic properties of the phosphine, which in turn affects the activity and selectivity of the metal catalyst. This compound can serve as a precursor for the synthesis of novel phosphine ligands. The bromo group can be transformed into a phosphine group through various synthetic routes. The methoxy group's electronic influence could modulate the ligand's properties, potentially leading to catalysts with improved performance. The development of new ligands is a continuous effort in catalysis to achieve more efficient and selective chemical transformations. acs.org

Photophysical and Photochemical Properties of this compound and its Derivatives

The photophysical and photochemical properties of biphenyl derivatives are of significant interest for applications in materials science and chemical biology. researchgate.netnih.gov The biphenyl system itself is a chromophore, and its absorption and emission properties can be tuned by the introduction of various substituents. The methoxy group, being an electron-donating group, is expected to cause a red-shift in the absorption and emission spectra of the biphenyl core. nih.gov The bromo group, a heavy atom, could potentially enhance intersystem crossing, leading to interesting photochemical properties.

Many biphenyl derivatives exhibit fluorescence and have been developed as fluorophores for various applications. tandfonline.comresearchgate.netsemanticscholar.org The emission color and quantum yield of these fluorophores are highly dependent on the nature and position of the substituents on the biphenyl rings. By modifying this compound, for example, through Suzuki coupling to introduce electron-donating or electron-withdrawing groups, it is possible to create a range of new fluorescent compounds with tailored properties. These derivatives could find use as fluorescent probes, in fluorescent materials, or as components of organic light-emitting diodes. tandfonline.comtandfonline.com

Table 2: Photophysical Properties of Selected Substituted Biphenyls

| Compound | Substitution Pattern | Emission Max (nm) | Application Area |

| 4,4'-dicyanobiphenyl | Electron-withdrawing groups | ~350 | Liquid Crystals |

| 4-amino-4'-cyanobiphenyl | Push-pull system | ~450 | Luminescent Liquid Crystals tandfonline.com |

| Substituted styrylbiphenyls | Extended conjugation | 400-500 | Fluorescent whiteners nih.gov |

Structure Activity Relationship Sar Studies of 4 Bromo 3 Methoxy 1,1 Biphenyl and Its Analogues Chemical and Mechanistic Emphasis

Influence of Halogenation and Alkoxy Substitution Patterns on Chemical Reactivity and Selectivity

The chemical behavior of 4-Bromo-3-methoxy-1,1'-biphenyl is fundamentally dictated by the electronic and steric properties of its halogen and alkoxy substituents. These groups modulate the electron density of the aromatic rings and influence the regioselectivity of chemical reactions, such as electrophilic aromatic substitution.

Alkoxy groups, like the methoxy (B1213986) group at the 3-position, are activating ortho-, para-directors due to their strong electron-donating resonance effect. Conversely, halogens such as bromine are deactivating yet ortho-, para-directing because their inductive electron-withdrawing effect outweighs their weaker resonance-donating effect. In substituted benzenes, alkoxy groups substantially increase reactivity towards brominating agents compared to alkyl groups or unsubstituted benzene. nsf.gov The presence of both a bromo and a methoxy substituent on the same phenyl ring creates a complex reactivity profile.

Studies on the aqueous bromination of substituted benzenes provide insight into these competing influences. The reactivity and regioselectivity are sensitive to both steric and electronic effects imparted by the substituents. nsf.gov For alkoxybenzenes, reactivity toward bromination increases in the order of tert-butoxy (B1229062) < ethoxy < isopropoxy, highlighting a delicate balance between electronic donation and steric hindrance. nsf.gov While the methoxy group in this compound strongly activates the ring, the bromine at the adjacent position provides significant steric hindrance and electronic deactivation. This substitution pattern influences the selectivity of further reactions, directing incoming electrophiles to specific positions based on the combined directing effects and steric accessibility.

Torsional Dynamics and Conformational Effects on Electronic and Steric Properties

The defining structural feature of biphenyl (B1667301) systems is the torsional or dihedral angle (φ) between the two phenyl rings. This angle represents a balance between two opposing forces: steric repulsion between the ortho-substituents, which favors a twisted conformation, and π-conjugation across the inter-ring bond, which favors a planar conformation. The ground state equilibrium geometry of unsubstituted biphenyl is non-planar, with a dihedral angle of approximately 42-45°. colostate.eduic.ac.uk

The substitution pattern on this compound directly impacts this torsional landscape. The methoxy group at the 3-position and the bromine at the 4-position have a less direct steric clash compared to ortho-substituents, but they still influence the rotational energy barrier. The energy barriers to internal rotation in biphenyl are relatively small, with theoretical estimates around 8.0-8.3 kJ/mol for rotation through the planar and perpendicular conformations, respectively. acs.org However, these barriers can be significantly altered by substituents. Density functional theory (DFT) calculations have become a benchmark for accurately determining these torsional barriers, provided that appropriate corrections for dispersive interactions, zero-point energies, and solvation effects are included. rsc.org

The torsional angle has profound consequences for the molecule's electronic and steric properties. As the dihedral angle increases from 0° (planar) to 90° (perpendicular), the π-conjugation between the rings is progressively lost. This conformational change directly affects the electronic properties of the molecule. For example, studies on biphenyl-dithiol derivatives have shown that twisting the system from a flat (φ = 0°) to a perpendicular (φ = 90°) conformation can decrease molecular conductance by a factor of 30. acs.org Similarly, the absorption spectra of biphenyl compounds show a strong dependence on the torsional conformation, as the interactions between the phenyl rings dictate the nature of the excited states. tandfonline.com The localization of π-electrons, which varies with the torsional angle, plays a major role in determining global reactivity descriptors like polarizability and electrophilicity. researchgate.net

The table below, based on data from benchmarking studies, illustrates how different substituents can affect the calculated torsional energy barriers in biphenyl derivatives, highlighting the sensitivity of the molecule's dynamics to its substitution pattern. rsc.org

| Substituent Pattern | Experimental Barrier (kcal/mol) | Calculated Barrier (kcal/mol, B97-D) |

|---|---|---|

| Biphenyl (unsubstituted) | ~2.0 | 1.9 |

| 2,2'-Dimethylbiphenyl | 18.5 | 18.9 |

| 2,2'-Difluorobiphenyl | 7.4 | 7.8 |

| 2,2'-Dichlorobiphenyl | 14.0 | 14.3 |

| 2,2'-Dibromobiphenyl | 16.5 | 16.8 |

This table demonstrates the correlation between experimental and calculated torsional barriers for various ortho-substituted biphenyls. The increasing steric bulk of the ortho substituents (F < Cl < Br < CH3) leads to a higher energy barrier for rotation through the planar transition state.

Rational Design of Derivatives Based on Computational and Experimental Insights

Insights into the SAR of this compound and its analogues are crucial for the rational design of new molecules with tailored properties. By combining computational modeling with experimental synthesis and evaluation, researchers can develop derivatives with enhanced efficacy for specific applications, such as therapeutic agents.

A prime example is the design of novel inhibitors for the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) pathway, a key target in cancer immunotherapy. nih.gov In one study, two series of o-(biphenyl-3-ylmethoxy)nitrophenyl compounds were designed and synthesized as PD-1/PD-L1 inhibitors. The design process was informed by the structural features of known inhibitors, leading to molecules with potent activity. nih.gov One derivative, compound B2 , exhibited an IC₅₀ value of 2.7 nM and demonstrated significant in vivo anticancer efficacy in a mouse model, superior to a known reference compound. nih.gov This success underscores how understanding the biphenyl scaffold's conformational and electronic properties allows for the strategic placement of functional groups to optimize binding interactions with a biological target.

Computational methods are indispensable in this design process. Techniques such as Principal Component Analysis (PCA) and Artificial Neural Networks (ANN) can be used to build predictive models that classify compounds based on their structural descriptors and biological activities. documentsdelivered.com Furthermore, accurate computational methods for predicting torsional barriers and conformational preferences, such as DFT, allow for the in silico screening of potential derivatives. rsc.org By modeling how changes in halogenation or alkoxy substitution will affect the molecule's preferred conformation and electronic distribution, chemists can prioritize the synthesis of candidates that are most likely to possess the desired properties, thereby saving significant time and resources.

Conclusions and Future Research Directions

Summary of Key Findings on the Chemical Compound 4-Bromo-3-methoxy-1,1'-biphenyl

This compound is a polysubstituted biphenyl (B1667301) derivative. The biphenyl structure provides rigidity and chemical stability. nih.gov The substitution pattern, featuring a bromo group, a methoxy (B1213986) group, and the biphenyl linkage, makes it a valuable intermediate in organic synthesis. Its primary role in documented research is as a building block for creating more complex molecules with specific functions.

The key reactive sites of this compound are the carbon-bromine bond, which is susceptible to cross-coupling reactions, and the aromatic rings, which can undergo further substitution. The presence of the methoxy group can influence the electronic properties and reactivity of the adjacent aromatic ring. Biphenyl derivatives are significant in various fields, including the development of materials for Organic Light Emitting Diodes (OLEDs) and as scaffolds in medicinal chemistry. nih.gov Specifically, substituted biphenyls are investigated for their potential as inhibitors of metabolic enzymes, which could be relevant in treating diseases like Alzheimer's. nih.gov

While specific research on this compound is not extensively detailed in publicly available literature, its structural motifs are found in more complex molecules that have been synthesized and studied. For instance, related methoxybiphenyl structures are part of larger compounds designed as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In studies of such complex molecules, the position of the methoxy group on the biphenyl ring has been shown to significantly influence biological activity. nih.gov

The synthesis of substituted biphenyls like this compound is typically achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net The development of more efficient and cost-effective catalysts, moving from palladium to more abundant metals like nickel, cobalt, or iron, is a key area of research in the synthesis of this class of compounds. nih.gov

Below is a table summarizing the key properties of this compound and a related isomer.

| Property | This compound | 3-Bromo-4-methoxybiphenyl |

| CAS Number | 74447-69-1 baimeijihua.com | 74447-73-7 scbt.com |

| Molecular Formula | C₁₃H₁₁BrO baimeijihua.com | C₁₃H₁₁BrO scbt.com |

| Molecular Weight | 263.13 g/mol scbt.com | 263.13 g/mol scbt.com |

Identification of Unresolved Research Questions and Challenges

Despite the utility of substituted biphenyls, several research questions and challenges related to this compound remain.

A primary challenge lies in the synthesis of specifically substituted biphenyls. While methods like Suzuki-Miyaura and Ullmann couplings are established, achieving high yields and selectivity for particular substitution patterns can still be a significant challenge. nih.govresearchgate.net The synthesis of this compound likely involves multi-step processes, and optimizing these for efficiency, cost-effectiveness, and sustainability is an ongoing research area. A major issue in the bromination of biphenyl, for example, is the potential for the formation of di-brominated byproducts, which can be difficult to separate from the desired mono-brominated product. orgsyn.orggoogle.com

The conformational dynamics of substituted biphenyls present another area for investigation. The torsional barrier, or the energy required to rotate the two phenyl rings around the central carbon-carbon bond, is influenced by the nature and position of substituents. rsc.org A detailed understanding of the conformational preferences and rotational barriers of this compound through computational studies and experimental validation is likely needed to fully understand its reactivity and how it interacts with other molecules. rsc.org

The full application scope of this compound is yet to be defined. While its role as a synthetic intermediate is clear, its potential as a standalone functional molecule has not been extensively explored. Research is needed to determine if this specific substitution pattern confers any unique electronic, optical, or biological properties. For example, the influence of the 3-methoxy substitution, as opposed to other isomers, on the activity of more complex derivative molecules is an area that warrants further investigation. nih.gov

Finally, the environmental impact of the synthesis and use of brominated organic compounds is a persistent concern. Research into greener synthetic pathways and an understanding of the lifecycle and potential environmental fate of this compound are important considerations for its broader application. The use of brominated flame retardants in electronics, for instance, has contributed to the growing problem of electronic waste. wikipedia.org

Future Prospects for this compound in Chemical Science

The future of this compound in chemical science is intrinsically linked to the broader advancements in the fields of organic synthesis, materials science, and medicinal chemistry.

In organic synthesis , the compound will likely continue to serve as a valuable building block. Future work will probably focus on incorporating it into novel molecular architectures. The development of new catalytic systems that allow for more precise and efficient cross-coupling reactions will enhance its utility. nih.gov There is a trend towards using more sustainable and earth-abundant metal catalysts, which could make the synthesis of derivatives of this compound more economical and environmentally friendly. nih.gov

In materials science , substituted biphenyls are foundational to the development of liquid crystals, organic semiconductors, and polymers with intrinsic microporosity. nih.gov Future research could explore the incorporation of the this compound moiety into new organic electronic materials. The specific electronic properties conferred by the bromo and methoxy substituents could be harnessed to tune the performance of materials used in applications like OLEDs. nih.gov

In medicinal chemistry , the biphenyl scaffold is considered a "privileged" structure due to its ability to interact with multiple biological receptors. nih.gov The future prospects for this compound in this area would involve its use as a starting material for the synthesis of new drug candidates. Research could focus on creating libraries of compounds derived from this intermediate to screen for activity against various diseases. The ability to functionalize the molecule at the bromine position allows for the systematic exploration of structure-activity relationships, which is crucial for drug design. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-Bromo-3-methoxy-1,1'-biphenyl in laboratory settings?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and boronic acid derivatives. For example, coupling 3-methoxybiphenyl-4-yl boronic acid with brominated aryl halides under palladium catalysis. Optimization should focus on solvent selection (e.g., THF or DMF), catalyst loading (e.g., Pd(PPh₃)₄), and reaction temperature (60–100°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity. Characterization data (e.g., NMR, HPLC) should align with regulatory guidelines for reproducibility .

Q. How can researchers determine the crystal structure of this compound using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are mounted on a diffractometer. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion. Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to solve and refine the structure. Validate bond lengths, angles, and torsion angles against crystallographic databases. Disordered methoxy or bromine substituents may require constrained refinement .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to identify methoxy (-OCH₃) and biphenyl proton environments.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ or [M-Br]⁺ fragments).

- IR Spectroscopy : Detect functional groups (e.g., C-Br ~600 cm⁻¹, C-O-C ~1250 cm⁻¹).

Cross-validate data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can meta-cleavage pathways observed in biphenyl degradation inform the study of microbial degradation of this compound?

- Methodological Answer : Biphenyl-degrading bacteria (e.g., Beijerinckia sp. strain B1) utilize meta-cleavage dioxygenases (e.g., catechol 2,3-dioxygenase) to cleave aromatic rings. For this compound, design growth assays with bacterial strains under aerobic conditions. Monitor degradation via HPLC or GC-MS, focusing on intermediates like brominated dihydroxybiphenyls. Enzyme kinetics studies (e.g., substrate specificity of dioxygenases) can explain recalcitrance due to bromine/methoxy groups .

Q. What computational approaches are recommended to predict the environmental persistence and toxicity of this compound?

- Methodological Answer :

- QSAR Models : Predict bioaccumulation (log P), solubility, and toxicity using software like EPI Suite. Compare with biphenyl analogs (log P ~3.5 for biphenyl vs. ~3.8 for brominated derivatives).

- DFT Calculations : Estimate bond dissociation energies to assess resistance to hydrolysis or photolysis.

- Molecular Dynamics : Simulate interactions with soil organic matter to predict adsorption behavior. Validate predictions with lab-based biodegradation assays (OECD 301) and toxicity tests (e.g., Daphnia magna LC50) .

Q. How can researchers resolve contradictions between in vitro toxicity data and environmental impact assessments for halogenated biphenyl derivatives?

- Methodological Answer : Address discrepancies by contextualizing toxicity data with environmental fate parameters. For example:

- Bioavailability Adjustments : Use passive dosing in toxicity assays to account for low aqueous solubility.

- Field Monitoring : Measure environmental concentrations in water/sediment (e.g., PEC vs. PNEC ratios) to assess real-world risks.

- Metabolite Analysis : Identify detoxification products (e.g., demethylated or debrominated metabolites) via LC-HRMS.

Integrate these approaches to reconcile lab-based toxicity (e.g., high EC50 in algae) with field data showing low persistence due to volatilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.